PRL Intermediate Half-Life vs. Canonical PTPs
In phosphatases of regenerating liver (PRL1, PRL2, PRL3), the phosphocysteine catalytic intermediate exhibits an unusually long half-life measured to be over one hour [1]. By contrast, the phosphocysteine intermediate formed by classical protein tyrosine phosphatases such as PTP1B is transient, with rapid hydrolysis completing the catalytic cycle, yielding a steady-state lifetime orders of magnitude shorter [2]. This kinetic difference—quantified as >60 minutes for PRL-bound phosphocysteine vs. only seconds to minutes for PTP1B—demonstrates that the stability of the phosphocysteine intermediate is highly context-dependent and not an intrinsic property of the free amino acid [3].
| Evidence Dimension | Catalytic intermediate half-life (phosphocysteine stability within enzyme active site) |
|---|---|
| Target Compound Data | Phosphocysteine intermediate half-life in PRL phosphatases: >1 hour (estimated >60 min) |
| Comparator Or Baseline | Phosphocysteine intermediate in canonical PTPs (e.g., PTP1B): transient, seconds-to-minutes range |
| Quantified Difference | >10-fold to >100-fold longer lifetime in PRL active sites vs. canonical PTPs |
| Conditions | Recombinant PRL enzymes vs. PTP1B; burst kinetics measured via stopped-flow and radiometric phosphate-release assays |
Why This Matters
A stable phosphocysteine intermediate is a prerequisite for structural biology (X-ray crystallography/cryo-EM) and for developing PRL-targeted inhibitors, making S-phosphocysteine essential for trapping and characterizing this intermediate.
- [1] Gulerez I, Funato Y, Wu H, Yang M, Kozlov G, Miki H, Gehring K. Phosphocysteine in the PRL-CNNM pathway mediates magnesium homeostasis. EMBO Rep. 2016 Dec;17(12):1890-1900. PMID: 27856537. View Source
- [2] Pannifer AD, Flint AJ, Tonks NK, Barford D. Visualization of the cysteinyl-phosphate intermediate of a protein-tyrosine phosphatase by X-ray crystallography. J Biol Chem. 1998 Apr 24;273(17):10454-62. PMID: 9553104. View Source
- [3] Jeganathan S, Wendt K, Kieffer B, et al. Burst kinetics and CNNM binding are evolutionarily conserved properties of phosphatases of regenerating liver. J Biol Chem. 2023 Apr;299(4):104579. PMID: 36871755. View Source
